Lsd1/2-IN-3
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Overview
Description
Lsd1/2-IN-3 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins. The inhibition of these enzymes has significant implications in various biological processes, including cancer progression and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1/2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Use of Industrial Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Lsd1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products with different functional groups.
Scientific Research Applications
Lsd1/2-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
Lsd1/2-IN-3 exerts its effects by inhibiting the activity of lysine-specific histone demethylases 1 and 2. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include the active sites of lysine-specific histone demethylases, where it binds and inhibits their enzymatic activity .
Comparison with Similar Compounds
Lsd1/2-IN-3 is unique in its ability to selectively inhibit both lysine-specific histone demethylases 1 and 2, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of lysine-specific histone demethylase 1, used in cancer research.
GSK-2879552: Another selective inhibitor of lysine-specific histone demethylase 1, used in preclinical and clinical studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications, highlighting the unique properties of this compound in scientific research.
Properties
Molecular Formula |
C9H8BrF2N |
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Molecular Weight |
248.07 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8-/m1/s1 |
InChI Key |
VEESSMHTAMEHGS-SVGQVSJJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.